molecular formula C19H23NO3 B261891 3,4-diethoxy-N-ethyl-N-phenylbenzamide

3,4-diethoxy-N-ethyl-N-phenylbenzamide

Cat. No.: B261891
M. Wt: 313.4 g/mol
InChI Key: AJWITHUESRAHRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Diethoxy-N-ethyl-N-phenylbenzamide is a benzamide derivative characterized by ethoxy groups at the 3- and 4-positions of the benzene ring and an N-ethyl-N-phenyl substitution on the amide nitrogen. Benzamides are widely studied for their diverse biological activities, including analgesic, antipsychotic, and pesticidal properties, depending on substituent patterns .

Properties

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

3,4-diethoxy-N-ethyl-N-phenylbenzamide

InChI

InChI=1S/C19H23NO3/c1-4-20(16-10-8-7-9-11-16)19(21)15-12-13-17(22-5-2)18(14-15)23-6-3/h7-14H,4-6H2,1-3H3

InChI Key

AJWITHUESRAHRA-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)OCC)OCC

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)OCC)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following comparison focuses on structural analogs, substituent effects, and inferred biological or chemical properties.

Structural and Functional Comparison

Table 1: Key Structural and Functional Attributes
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Primary Use/Activity
3,4-Diethoxy-N-ethyl-N-phenylbenzamide 3,4-diethoxy; N-ethyl, N-phenyl C₁₉H₂₃NO₃ 313.39 Research chemical (inferred)
U-47700 (3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide) 3,4-dichloro; N-methyl, N-(dimethylamino cyclohexyl) C₁₈H₂₆Cl₂N₂O 357.32 Psychoactive substance (μ-opioid agonist)
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) 2,3-dichloro; 4-ethoxymethoxy C₁₅H₁₃Cl₂NO₃ 338.18 Pesticide (herbicide)
3-Hydroxy-4-methoxy-N,N-dimethylbenzamide 3-hydroxy; 4-methoxy; N,N-dimethyl C₁₀H₁₃NO₃ 195.22 Synthetic intermediate

Substituent Effects on Physicochemical Properties

  • Ethoxy vs. Chloro/Methoxy Groups: The 3,4-diethoxy substituents in the target compound enhance lipophilicity (logP ≈ 3.8, estimated) compared to polar groups like hydroxyl (-OH) or smaller alkoxy groups (e.g., methoxy). This increased hydrophobicity may improve membrane permeability, a critical factor in CNS-targeting drugs .
  • N-Substituents: The N-ethyl-N-phenyl group in the target compound introduces steric bulk and reduces basicity compared to U-47700’s N-methyl and N-(dimethylamino cyclohexyl) groups. This difference may lower opioid receptor affinity but improve metabolic stability by resisting oxidative dealkylation .

Key Research Findings and Limitations

  • Contradictions in Applications : While some benzamides (e.g., U-47700) are psychoactive, others (e.g., etobenzanid) are pesticides. This highlights the need for targeted studies to confirm the target compound’s use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.